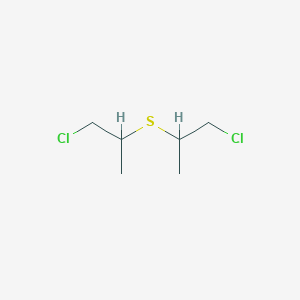
Sulfide, bis(1-chloro-2-propyl)-, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-chloro-2-propyl) ether typically involves the reaction of 1-chloro-2-propanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C3H7ClOH+SCl2→(C3H6Cl)2S+2HCl
Industrial Production Methods
In industrial settings, bis(1-chloro-2-propyl) ether is often produced as a byproduct during the chlorohydrin process used for manufacturing propylene oxide and epichlorohydrin. This process involves the chlorination of propylene to form chlorohydrins, which are then converted to the desired products .
化学反応の分析
Types of Reactions
Bis(1-chloro-2-propyl) ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated alcohols and ketones.
Reduction: Products may include dechlorinated ethers and alcohols.
Substitution: Products may include ethers with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a solvent for certain reactions.
作用機序
The mechanism of action of bis(1-chloro-2-propyl) ether involves its interaction with various molecular targets and pathways. In biodegradation studies, it has been shown that the compound undergoes initial ether scission followed by dehalogenation. This process is catalyzed by flavin-dependent enzymes, leading to the formation of intermediates such as 1-chloro-2-propanol and chloroacetone . These intermediates are further metabolized through various pathways, ultimately leading to complete degradation of the compound.
類似化合物との比較
Similar Compounds
Bis(1-hydroxy-2-propyl) ether: A non-chlorinated analog of bis(1-chloro-2-propyl) ether.
Diisopropyl ether: Another ether compound with similar structural features but without chlorine atoms.
Uniqueness
Bis(1-chloro-2-propyl) ether is unique due to its chlorinated structure, which imparts different chemical properties compared to its non-chlorinated analogs. The presence of chlorine atoms makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and dehalogenation .
特性
CAS番号 |
64365-31-7 |
|---|---|
分子式 |
C6H12Cl2S |
分子量 |
187.13 g/mol |
IUPAC名 |
1-chloro-2-(1-chloropropan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
YYFPAEKSNSFZQF-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)SC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
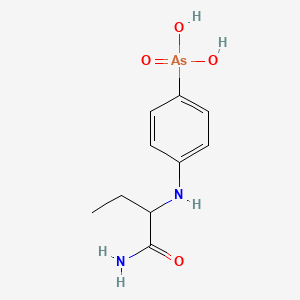

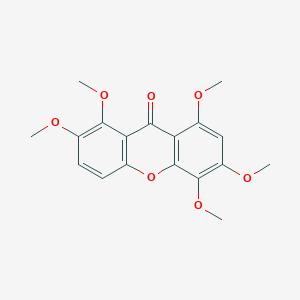


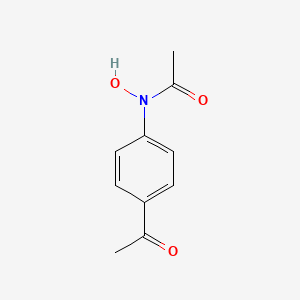
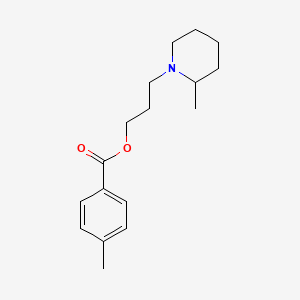
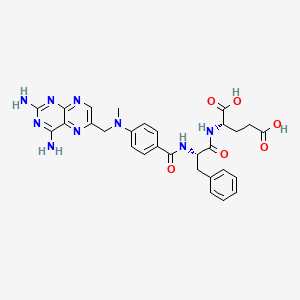
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
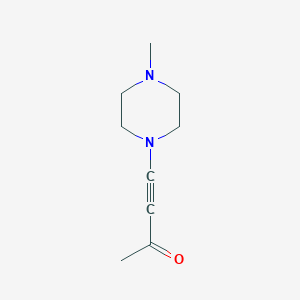
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
